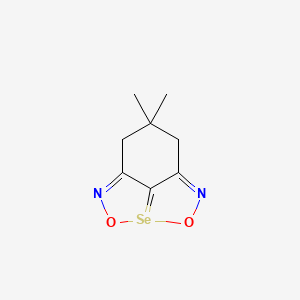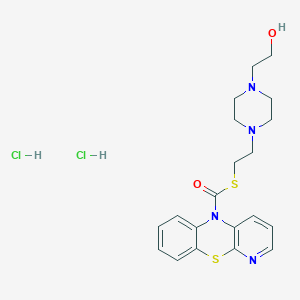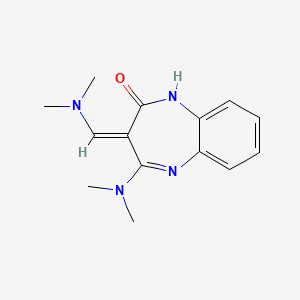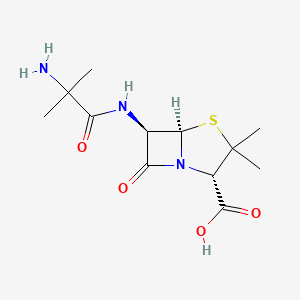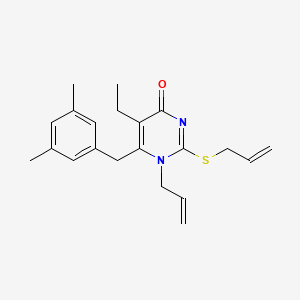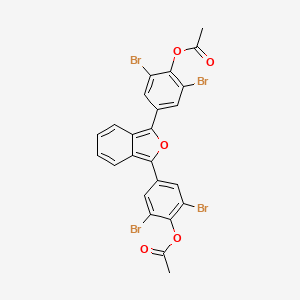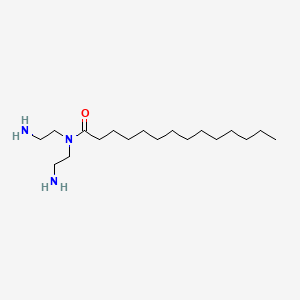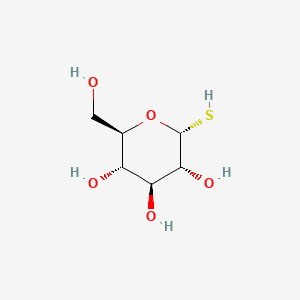
N-(8-Aminooctyl)actinomycin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-Aminooctyl)actinomycin D: is a derivative of actinomycin D, a well-known antibiotic and anticancer agent. Actinomycin D is produced by the bacterium Streptomyces parvulus and is known for its ability to bind to DNA and inhibit RNA synthesis. The modification with an 8-aminooctyl group enhances its properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Aminooctyl)actinomycin D typically involves the following steps:
Starting Material: Actinomycin D is used as the starting material.
Modification: The 8-aminooctyl group is introduced through a series of chemical reactions. This often involves the use of protecting groups to ensure selective modification.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing quality control measures to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(8-Aminooctyl)actinomycin D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction Reagents: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(8-Aminooctyl)actinomycin D is used as a model compound to study DNA-binding properties and the effects of chemical modifications on biological activity.
Biology
In biology, this compound is used to investigate the mechanisms of DNA transcription and replication. It serves as a tool to study the interactions between small molecules and DNA.
Medicine
In medicine, this compound is explored for its potential as an anticancer agent. Its ability to inhibit RNA synthesis makes it a candidate for cancer therapy, particularly in targeting rapidly dividing cells.
Industry
In industry, this compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
N-(8-Aminooctyl)actinomycin D exerts its effects by binding to DNA and inhibiting RNA polymerase, thereby blocking RNA synthesis. This leads to the inhibition of protein synthesis and cell growth. The molecular targets include the DNA double helix and RNA polymerase, and the pathways involved are related to transcription regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Actinomycin D: The parent compound, known for its DNA-binding properties and use in cancer therapy.
Dactinomycin: Another derivative of actinomycin D, used in chemotherapy.
Mitomycin C: An antibiotic and anticancer agent with similar DNA-binding properties.
Uniqueness
N-(8-Aminooctyl)actinomycin D is unique due to the presence of the 8-aminooctyl group, which enhances its DNA-binding affinity and biological activity. This modification distinguishes it from other similar compounds and provides unique advantages in scientific research and therapeutic applications.
Eigenschaften
CAS-Nummer |
78542-43-5 |
|---|---|
Molekularformel |
C70H103N13O16 |
Molekulargewicht |
1382.6 g/mol |
IUPAC-Name |
2-(8-aminooctylamino)-4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C70H103N13O16/c1-35(2)49-67(93)82-31-23-25-44(82)65(91)78(13)33-46(84)80(15)56(37(5)6)69(95)97-41(11)51(63(89)74-49)76-61(87)43-28-27-39(9)59-53(43)73-55-48(54(58(86)40(10)60(55)99-59)72-30-22-20-18-17-19-21-29-71)62(88)77-52-42(12)98-70(96)57(38(7)8)81(16)47(85)34-79(14)66(92)45-26-24-32-83(45)68(94)50(36(3)4)75-64(52)90/h27-28,35-38,41-42,44-45,49-52,56-57,72H,17-26,29-34,71H2,1-16H3,(H,74,89)(H,75,90)(H,76,87)(H,77,88) |
InChI-Schlüssel |
AWKHADUEGWKULV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)NCCCCCCCCN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-7h-dibenzo[c,h]phenothiazine](/img/structure/B12791944.png)
